molecular formula C37H61BrN2O4 B114938 Rapacuronium bromide CAS No. 156137-99-4

Rapacuronium bromide

Número de catálogo B114938
Número CAS: 156137-99-4
Peso molecular: 677.8 g/mol
Clave InChI: LVQTUXZKLGXYIU-GWSNJHLMSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rapacuronium bromide, also known by the brand name Raplon, is a rapidly acting, non-depolarizing aminosteroid neuromuscular blocker . It was formerly used in modern anaesthesia to aid and enable endotracheal intubation, which is often necessary to assist in the controlled ventilation of unconscious patients during surgery and sometimes in intensive care .


Synthesis Analysis

Rapacuronium bromide was developed by modifying the cyclo-amino structure of the substituents to the androstene skeleton of aminosteroidal neuromuscular blocking agents (NMBAs) .


Molecular Structure Analysis

The IUPAC name for Rapacuronium bromide is (2β,3α,5α,16β,17β)-3- (acetyloxy)-16- (1-allylpiperidinium-1-yl)-2-piperidin-1-yl-17- (propionyloxy)androstane bromide . Its molecular formula is C37H61N2O4+ and it has a molar mass of 597.905 g·mol −1 .


Chemical Reactions Analysis

Rapacuronium has an active metabolite that is at least as potent as the parent compound and is eliminated much less efficiently . Consequently, the time course of action of rapacuronium is prolonged after multiple doses or an infusion .


Physical And Chemical Properties Analysis

Rapacuronium bromide is a highly polar compound . Its clearance values are in the range 0.26-0.67 L/h/kg, with most studies giving a value of approximately 0.45 L/h/kg . A typical value for steady-state volume of distribution is 0.3 L/kg .

Aplicaciones Científicas De Investigación

Rapid Sequence Induction of Anesthesia

Rapacuronium bromide has been investigated for its efficacy in rapid sequence induction of anesthesia. Its rapid and complete onset in doses consistent with short to medium duration of action makes it a candidate for tracheal intubation conditions that compare favorably with those produced by suxamethonium (succinylcholine) .

Alternative to Suxamethonium

Due to its rapid onset and brief duration of action, rapacuronium was considered as a potential alternative to suxamethonium, which is associated with several problems. However, the use of rapacuronium is linked with bronchospasm, a dose-related adverse effect .

Neuromuscular Blocking in Various Age Groups

The potency of rapacuronium is similar across different age ranges, and its time course after single doses is little altered in patients with hepatic or renal insufficiency. This suggests its potential use in a wide demographic, including pediatric and geriatric patients .

Pharmacokinetics in Renal Failure

Rapacuronium is highly cumulative in renal failure due to its active metabolite, which is at least as potent as the parent compound and is eliminated less efficiently. This characteristic has implications for dosing and frequency of administration in patients with renal impairment .

Clearance and Volume of Distribution

The clearance of rapacuronium is more rapid than most other NMBAs, with values in the range of 0.26-0.67 L/h/kg. This rapid clearance, along with a typical steady-state volume of distribution of 0.3 L/kg, is significant for understanding its pharmacokinetic behavior in the body .

Potency and Site of Effect Equilibration

Rapacuronium equilibrates very rapidly between the plasma and the site of effect, which is the principal explanation behind its unusually rapid onset. It also appears to have a similar potency at the larynx compared with the adductor pollicis, which is not the case for most other NMBAs .

Safety And Hazards

Rapacuronium bromide was withdrawn from the United States market by Organon on March 27, 2001, less than 2 years after its FDA approval in 1999 due to the risk of fatal bronchospasm .

Propiedades

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQTUXZKLGXYIU-GWSNJHLMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048823
Record name Rapacuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rapacuronium bromide

CAS RN

156137-99-4
Record name Rapacuronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156137-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rapacuronium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156137994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rapacuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156137-99-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAPACURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q4QDG4KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rapacuronium bromide
Reactant of Route 2
Reactant of Route 2
Rapacuronium bromide
Reactant of Route 3
Rapacuronium bromide
Reactant of Route 4
Rapacuronium bromide
Reactant of Route 5
Reactant of Route 5
Rapacuronium bromide
Reactant of Route 6
Reactant of Route 6
Rapacuronium bromide

Q & A

Q1: How does rapacuronium bromide interact with its target and what are the downstream effects?

A1: Rapacuronium bromide is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. [, , ] By binding to these receptors, rapacuronium bromide prevents acetylcholine from binding and triggering muscle contraction, leading to skeletal muscle paralysis. [, ]

Q2: What is the structural characterization of rapacuronium bromide?

A2: Rapacuronium bromide is an aminosteroid derivative. While the provided abstracts do not delve into detailed spectroscopic data, they do mention that it is the 16-N-allyl, 17-beta-propionate analog of vecuronium bromide. [, ] To obtain comprehensive structural characterization, including molecular formula, weight, and spectroscopic data, it would be beneficial to consult the drug's official documentation or chemical databases.

Q3: How does the structure of rapacuronium bromide relate to its activity (SAR)?

A4: While the provided research doesn't provide a detailed SAR analysis, it highlights that rapacuronium bromide's rapid onset and short duration are partly due to its low potency compared to other non-depolarizing muscle relaxants. [] The 16-N-allyl and 17-beta-propionate substitutions on the steroid nucleus likely contribute to these unique pharmacodynamic properties. [, , ] Further research comparing rapacuronium bromide with its structural analogs would be needed to establish a comprehensive SAR profile.

Q4: Is there any information about resistance or cross-resistance to rapacuronium bromide?

A6: While the provided abstracts do not specifically address resistance mechanisms for rapacuronium bromide, one study mentions that patients receiving anticonvulsants like phenytoin or carbamazepine may exhibit resistance to its effects. [] This suggests potential cross-resistance with other neuromuscular blocking agents in individuals on these medications. Further investigation is warranted to understand the underlying mechanisms and clinical implications of resistance to rapacuronium bromide.

Q5: What can you tell us about alternatives and substitutes for rapacuronium bromide?

A5: The research mentions several alternative neuromuscular blocking agents, each with its own pharmacodynamic and pharmacokinetic profile. These include:

  • Succinylcholine chloride: A depolarizing agent known for its rapid onset and short duration, but associated with adverse effects like hyperkalemia and malignant hyperthermia. [, ]
  • Rocuronium bromide: Another aminosteroid with rapid onset, but a longer duration than rapacuronium bromide. It is considered suitable for rapid sequence induction and exhibits minimal cardiovascular effects. [, ]
  • Mivacurium chloride: A non-depolarizing agent with a short duration of action, often used in ambulatory anesthesia. []
  • Vecuronium bromide: A longer-acting non-depolarizing agent with a pharmacokinetic profile similar to rocuronium bromide. []
  • Cisatracurium besylate: An isomer of atracurium with a slower onset than rapacuronium bromide, but a predictable duration of action and minimal histamine release. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.